N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound is of interest due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzothiazole and 5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Scientific Research Applications
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in biological studies to investigate its effects on different cell lines and microorganisms.
Chemical Research: The compound is used as a building block in the synthesis of other complex molecules for various chemical research purposes.
Mechanism of Action
The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide can be compared with other benzothiazole derivatives such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar structural features but differ in their biological activities and applications.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives also share structural similarities but have different pharmacological profiles.
Properties
Molecular Formula |
C15H9FN6OS |
---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H9FN6OS/c16-9-5-6-12(22-8-17-20-21-22)10(7-9)14(23)19-15-18-11-3-1-2-4-13(11)24-15/h1-8H,(H,18,19,23) |
InChI Key |
HECBJHMJMWRUAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
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